molecular formula C11H12ClNO B592886 1-(3-Chlorophenyl)piperidin-2-one CAS No. 132573-12-7

1-(3-Chlorophenyl)piperidin-2-one

Cat. No.: B592886
CAS No.: 132573-12-7
M. Wt: 209.673
InChI Key: QMCIOETXUFJTAK-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12ClNO. It has a molecular weight of 209.68 . This compound is typically stored in a dry room at room temperature .


Synthesis Analysis

There are several synthetic routes for compounds similar to “this compound”. For instance, the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation can afford the corresponding piperidine-substituted chalcone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a phenyl ring at the 1-position. The phenyl ring carries a chlorine atom at the 3-position .

Scientific Research Applications

Crystal Structure and Molecular Geometry

  • The molecular structure of related compounds, such as 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, reveals a rotated N-(p-chlorophenyl) substituent relative to the succinimide plane and a chair conformation for the piperidinyl ring (Igonin et al., 1993).
  • A study on 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one used X-ray crystallography and density functional theory (DFT) for molecular geometry analysis, providing insights into the structural characteristics of related piperidine derivatives (Fatma et al., 2017).

Molecular Interactions and Reactivity

  • The piperidine derivatives such as 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime demonstrate interesting intermolecular interactions like C—H⋯Cl and C—H⋯N hydrogen bonds, which are crucial for understanding molecular behavior and reactivity (Park et al., 2012).

Synthesis and Spectral Studies

  • Research into the synthesis and characterization of compounds like 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one oxime offers insights into the synthetic pathways and spectral properties of related piperidine compounds (Ravichandran et al., 2010).

Computational Analysis and Chemical Properties

  • A study on N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one and similar compounds utilized computational methods (DFT) to understand the molecular design and optoelectronic properties, providing a detailed understanding of the chemical properties and reactivity of these molecules (Doss et al., 2020).

Safety and Hazards

The safety data sheet for “1-(3-Chlorophenyl)piperidin-2-one” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

Future Directions

While specific future directions for “1-(3-Chlorophenyl)piperidin-2-one” are not mentioned in the literature, piperidine derivatives, in general, continue to be an area of interest in drug discovery due to their wide range of biological and pharmaceutical activities .

Properties

IUPAC Name

1-(3-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIOETXUFJTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697952
Record name 1-(3-Chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132573-12-7
Record name 1-(3-Chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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